Product packaging for MK 8712(Cat. No.:CAS No. 1017574-88-7)

MK 8712

Cat. No.: B1264520
CAS No.: 1017574-88-7
M. Wt: 332.38 g/mol
InChI Key: AWYIBQKIKNJPFA-BBBLOLIVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of β-Lactamase Inhibition in Combating Bacterial Resistance

β-Lactamases are enzymes produced by bacteria that hydrolyze the β-lactam ring, a crucial structural component of β-lactam antibiotics, rendering them inactive. agscientific.commdpi.com This enzymatic degradation is a major mechanism of acquired resistance in many clinically important bacterial pathogens, particularly Gram-negative bacteria. agscientific.comnih.govwikipedia.org The development of β-lactamase inhibitors that can effectively neutralize these enzymes is therefore critical in overcoming resistance and extending the lifespan of β-lactam antibiotics. nih.govnih.gov By inhibiting β-lactamases, these compounds allow the co-administered β-lactam antibiotic to reach and inhibit its target PBPs, thus restoring its bactericidal activity. nih.govwikipedia.org

The Role of Monobactam Scaffolds in Antimicrobial Chemotherapy

Monobactams are a unique class of β-lactam antibiotics characterized by a monocyclic β-lactam ring, unlike the fused bicyclic systems found in most other β-lactams such as penicillins and cephalosporins. frontiersin.orgwikipedia.orgrxlist.com The archetypal monobactam is aztreonam. wikipedia.org Monobactams typically exhibit potent activity against aerobic Gram-negative bacilli, including Pseudomonas aeruginosa and Enterobacteriaceae, and are generally resistant to hydrolysis by certain β-lactamases. wikipedia.orgrxlist.com However, they can be susceptible to other β-lactamases, including some serine β-lactamases. frontiersin.org The monobactam scaffold has also been explored for the development of β-lactamase inhibitors. nih.gov

Overview of MK 8712 as a Bridged Monobactam Inhibitor

This compound is an investigational compound developed by Merck, classified as a β-lactamase inhibitor. nih.govevitachem.compatsnap.com It is specifically described as a bridged monobactam, representing a structural variation on the basic monobactam scaffold. nih.govresearchgate.netrcsb.orgnih.govontosight.ai This bridged bicyclic structure, a 2,6-diazabicyclo[3.2.0]heptane core modified with a sulfonic acid group and an azepan-4-ylcarbamoyl moiety, distinguishes it from simpler monobactams. ontosight.ai

Research indicates that this compound effectively inhibits class C β-lactamases, also known as AmpC β-lactamases. researchgate.netrcsb.orgnih.gov These enzymes are a significant cause of resistance in Gram-negative bacteria, including P. aeruginosa and Enterobacteriaceae. mdpi.com this compound functions by inhibiting serine β-lactamases, forming a stable complex with the active site serine residue of the enzyme, which prevents the enzyme from hydrolyzing β-lactam antibiotics. evitachem.com

Preclinical testing has explored the potential of this compound in combination with β-lactam antibiotics, such as imipenem (B608078), to overcome resistance mediated by β-lactamases. nih.govresearchgate.netnih.gov Studies have shown that this compound combined with imipenem can reduce minimum inhibitory concentrations (MICs) against P. aeruginosa strains. nih.govresearchgate.net For example, the combination of this compound with imipenem reduced MICs against P. aeruginosa strain CL5701 from 32 mg/L to 4 mg/L. nih.gov this compound has also demonstrated potent inhibition of AmpC from P. aeruginosa, with an IC₅₀ value of 1 μM. nih.gov Further research involving this compound combined with imipenem-cilastatin in a mouse spleen infection model showed a significant reduction in bacterial load compared to imipenem-cilastatin alone. nih.gov Structure-activity relationship studies on analogs of this compound have been conducted to optimize its inhibitory activity against AmpC. researchgate.netnih.gov

The specific chemical structure of this compound, (1S,5R)-2-((R)-azepan-4-ylcarbamoyl)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid, highlights its complex molecular architecture and the presence of chiral centers, which can influence its biological activity. ontosight.ai

Here is a summary of some research findings related to this compound:

Compound CombinationBacterial Strain / EnzymeObserved EffectSource
This compound + ImipenemP. aeruginosa CL5701Reduced MIC from 32 mg/L to 4 mg/L nih.gov
This compoundP. aeruginosa AmpCPotent inhibition (IC₅₀ = 1 μM) nih.gov
This compound + Imipenem-CilastatinMouse spleen infection model4.6 log fold reduction in CFU vs. Imipenem-Cilastatin alone nih.gov

This data underscores the potential of this compound as a β-lactamase inhibitor, particularly against class C enzymes, and its ability to enhance the activity of partner β-lactam antibiotics against resistant Gram-negative pathogens.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N4O5S B1264520 MK 8712 CAS No. 1017574-88-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1017574-88-7

Molecular Formula

C12H20N4O5S

Molecular Weight

332.38 g/mol

IUPAC Name

(1S,5R)-2-[[(4R)-azepan-4-yl]carbamoyl]-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid

InChI

InChI=1S/C12H20N4O5S/c17-11-10-9(16(11)22(19,20)21)4-7-15(10)12(18)14-8-2-1-5-13-6-3-8/h8-10,13H,1-7H2,(H,14,18)(H,19,20,21)/t8-,9-,10+/m1/s1

InChI Key

AWYIBQKIKNJPFA-BBBLOLIVSA-N

SMILES

C1CC(CCNC1)NC(=O)N2CCC3C2C(=O)N3S(=O)(=O)O

Isomeric SMILES

C1C[C@H](CCNC1)NC(=O)N2CC[C@@H]3[C@H]2C(=O)N3S(=O)(=O)O

Canonical SMILES

C1CC(CCNC1)NC(=O)N2CCC3C2C(=O)N3S(=O)(=O)O

Synonyms

MK 8712
MK-8712
MK8712

Origin of Product

United States

Discovery and Historical Context of Mk 8712 Development

Genesis of Bridged Monobactams as β-Lactamase Inhibitors

The conceptual foundation for MK-8712 lies in the innovative class of bridged monobactams. These are novel, potent, and mechanism-based inhibitors specifically designed to target Class C β-lactamases. acs.orgnih.gov The design of these molecules was heavily informed by X-ray crystal structures of the target enzymes, allowing for a structure-based design approach. acs.org

The mechanism of action of bridged monobactams involves the stabilization of the acyl-enzyme intermediate, a key step in the catalytic cycle of β-lactamases. By forming a stable complex with the enzyme, they effectively block the access of water to the enzyme-inhibitor ester bond, thus preventing the hydrolysis and inactivation of the inhibitor. acs.orgnih.gov This targeted and prolonged inhibition of the β-lactamase allows the partner β-lactam antibiotic to exert its antibacterial effect.

Precursors and Design Principles Informing MK-8712 Development (e.g., Ro 48-1256)

The direct precursor to MK-8712 is the bridged monobactam Ro 48-1256, developed by Roche. researchgate.net Ro 48-1256 demonstrated significant promise as a selective inhibitor of Class C β-lactamases, which are notoriously difficult to inhibit with traditional BLIs like clavulanic acid. nih.gov It exhibited no significant antibacterial activity on its own but, in combination, potentiated the activity of β-lactam antibiotics such as imipenem (B608078), piperacillin, and ceftazidime against resistant strains of Pseudomonas aeruginosa. nih.gov

The design of MK-8712 was a direct result of molecular modeling studies based on the co-crystal structure of Ro 48-1256 within the active site of the AmpC β-lactamase. researchgate.net These computational analyses revealed that the active site could accommodate larger side chains than the piperidine (B6355638) group present in Ro 48-1256. researchgate.net This insight spurred the synthesis of a series of analogues with seven-membered azepine rings. The S-azepine analogue, designated as MK-8712, emerged as a significantly more potent inhibitor, demonstrating a sevenfold increase in activity against P. aeruginosa in both enzyme inhibition assays and in vitro synergy studies with imipenem when compared to its predecessor, Ro 48-1256. researchgate.net

Compound Precursor/Analogue Key Structural Feature Relative Potency
Ro 48-1256PrecursorPiperidine side chainBaseline
MK-8712 AnalogueS-azepine side chain7-fold higher than Ro 48-1256

Strategic Positioning of MK-8712 within β-Lactam/β-Lactamase Inhibitor Combinations

The strategic imperative for developing inhibitors like MK-8712 is to broaden the spectrum of activity of existing and new β-lactam antibiotics against multidrug-resistant Gram-negative bacteria. The primary utility of MK-8712 lies in its combination with a partner β-lactam. This approach is designed to overcome resistance mediated by specific classes of β-lactamases, particularly the AmpC-type (Class C) enzymes that are a common cause of resistance in pathogens like Pseudomonas aeruginosa and Enterobacteriaceae. nih.govnih.govasm.org

The selective and potent inhibition of Class C β-lactamases by MK-8712 addresses a critical gap in the capabilities of earlier-generation BLIs. nih.govasm.org By neutralizing these challenging enzymes, MK-8712 can restore the susceptibility of bacteria to the partnered β-lactam, offering a potential therapeutic option for infections that have become difficult to treat. The synergy observed between MK-8712 and antibiotics like imipenem underscores its potential to be a valuable component in the armamentarium against serious bacterial infections. researchgate.net

Mechanistic Elucidation of Mk 8712 β Lactamase Inhibition

Molecular Mechanism of Class C β-Lactamase Inactivation by MK 8712

The mechanism by which this compound inhibits β-lactamases, particularly Class C enzymes, involves several key steps characteristic of mechanism-based inhibitors that target serine proteases. sigmaaldrich.comacs.org This process leads to the formation of a stable, inactive complex with the enzyme. sigmaaldrich.comacs.orgnih.gov

Interactions with Active Site Residues

This compound binds to the active site of β-lactamase enzymes. sigmaaldrich.com A primary interaction involves the acylation of the active site serine residue. sigmaaldrich.comnih.gov In serine β-lactamases, this catalytic residue is typically Ser-70. This covalent interaction is crucial for the inhibitory activity of this compound. While some studies on related inhibitors mention interactions with other residues such as positions 73, 130, 132, 236, and 237 within the active site, the primary inhibitory mechanism of this compound centers on the acylation of the catalytic serine. The conformation of the inhibitor moiety within the enzyme complex is reported to be consistent with a simple reaction mechanism, unlike inhibitors that undergo complex secondary rearrangements. acs.org

Stabilization of Acyl-Enzyme Intermediates

Following the initial binding and acylation of the active site serine, this compound forms a stable acyl-enzyme complex. sigmaaldrich.comacs.org A key aspect of its inhibitory mechanism is the stabilization of this intermediate. rsc.orgacs.org This stabilization is achieved by blocking the access of water molecules to the ester bond formed between the inhibitor and the enzyme's serine residue. rsc.orgacs.org Preventing water from reaching the active site inhibits the deacylation step, which is necessary to regenerate the active enzyme. nih.gov The stability of the acyl-enzyme complexes formed with Class C β-lactamases has been observed to be significant, with reported half-lives extending up to 2 days. acs.org This prolonged inactivation contributes to the effectiveness of this compound.

Inhibition Kinetics and Constants (e.g., IC50 values)

Kinetic studies have been conducted to characterize the interaction between this compound and β-lactamases, revealing parameters such as acylation rates. sigmaaldrich.com this compound has demonstrated potent inhibition of Class C β-lactamases. For instance, it has been reported as a potent inhibitor of AmpC from Pseudomonas aeruginosa, with an IC50 value of 1 μM. More broadly, bridged monobactams, including MK-8712, have shown half-inhibition constants as low as 10 nM against Class C β-lactamases. acs.org

Table 1: Select Inhibition Constants for this compound

Enzyme Sourceβ-Lactamase ClassInhibition ConstantValueCitation
Pseudomonas aeruginosaClass C (AmpC)IC501 μM
VariousClass CHalf-inhibitionas low as 10 nM acs.org

Selectivity Profile of this compound Against β-Lactamase Classes

This compound exhibits a notable selectivity profile among the different classes of β-lactamases, demonstrating particular efficacy against Class C enzymes. acs.org

Efficacy Against Class C β-Lactamases (e.g., AmpC)

This compound is recognized as an effective inhibitor of Class C β-lactamases. rsc.orgacs.org It has shown significant potency in enhancing the activity of antibiotics like imipenem (B608078) against bacterial strains that produce AmpC, a prevalent Class C β-lactamase, such as P. aeruginosa. This efficacy is attributed to its ability to effectively inactivate these enzymes through the stable acyl-enzyme complex formation discussed previously. acs.org

Comparative Analysis with Class A and B β-Lactamases

In contrast to its potent activity against Class C enzymes, this compound and other bridged monobactams are reported to be less effective inhibitors of Class A and Class B β-lactamases. acs.org This difference in efficacy is linked to the distinct hydrolysis mechanisms employed by these enzyme classes. acs.org While Class A, C, and D enzymes are serine β-lactamases, Class B enzymes are metallo-β-lactamases that utilize metal ions, typically zinc, in their active site for catalysis, rendering them resistant to many inhibitors designed for serine β-lactamases. rsc.orgnih.govsigmaaldrich.com Studies have indicated that bridged monobactams, including MK-8712, have half-inhibition constants greater than 100 μM against Class A and Class B enzymes, highlighting their preferential activity towards Class C β-lactamases. acs.org

Table 2: Comparative Inhibition Profile of this compound

β-Lactamase ClassEfficacy Against this compoundRepresentative Inhibition ConstantCitation
Class CEffective Inhibitoras low as 10 nM (Half-inhibition) acs.org
Class ALess Effective Inhibitor> 100 μM (Half-inhibition) acs.org
Class BLess Effective Inhibitor> 100 μM (Half-inhibition) acs.org

Preclinical Pharmacological Investigations of Mk 8712

In Vitro Potentiation of β-Lactam Antibiotics by MK 8712

This compound has demonstrated significant in vitro activity in combination with β-lactam antibiotics, particularly against bacteria producing β-lactamase enzymes that would otherwise inactivate the antibiotic nih.govresearchgate.netcapes.gov.brnih.gov. Its mechanism involves inhibiting these enzymes, thereby protecting the co-administered β-lactam from hydrolysis evitachem.comnih.gov.

Synergy with Imipenem (B608078) Against P. aeruginosa

A key area of investigation for this compound has been its synergistic activity with the carbapenem (B1253116) antibiotic imipenem, especially against Pseudomonas aeruginosa nih.govresearchgate.netcapes.gov.brnih.govresearchgate.net. P. aeruginosa is a significant Gram-negative pathogen known for its ability to develop resistance to various antibiotics, often through the production of AmpC β-lactamase asm.orgmdpi.com. This compound, as a potent inhibitor of AmpC, helps restore the activity of imipenem against such resistant strains nih.govresearchgate.netrcsb.orgcapes.gov.br.

Impact on Minimal Inhibitory Concentrations (MICs) in Resistant Strains

The potentiation of imipenem by this compound is evident in the reduction of Minimal Inhibitory Concentrations (MICs) for imipenem-resistant strains of P. aeruginosa nih.govresearchgate.netcapes.gov.br. For example, in one study, the combination of this compound with imipenem reduced the MIC for P. aeruginosa strain CL5701 from 32 mg/L to 4 mg/L nih.govresearchgate.net. This reduction in MIC indicates that a significantly lower concentration of the antibiotic is required to inhibit bacterial growth when this compound is present, highlighting the synergistic effect nih.govcapes.gov.br.

Table 1: Impact of this compound on Imipenem MIC against P. aeruginosa Strain CL5701

Compound CombinationImipenem MIC (mg/L)
Imipenem Alone32
Imipenem + this compound4

Data derived from search result nih.govresearchgate.net.

In Vivo Efficacy Studies in Preclinical Models

Beyond in vitro observations, the efficacy of this compound in combination with imipenem has been evaluated in preclinical in vivo infection models nih.govresearchgate.net. These models are crucial for assessing the potential therapeutic benefit of the compound in a living system nih.govmeliordiscovery.com.

Reduction of Bacterial Load in Systemic Infection Models (e.g., Mouse Spleen Model)

Studies utilizing systemic infection models, such as the mouse spleen infection model, have shown that the combination of this compound with imipenem-cilastatin leads to a significant reduction in bacterial load nih.gov. In a mouse spleen model infected with imipenem-resistant P. aeruginosa, the combination resulted in a 4.6 log fold reduction in Colony Forming Units (CFU) compared to imipenem-cilastatin alone nih.gov. This demonstrates the ability of this compound to enhance the in vivo effectiveness of imipenem in clearing bacterial infections nih.gov.

Table 2: Reduction in Bacterial Load (CFU) in Mouse Spleen Infection Model with P. aeruginosa

TreatmentBacterial Load Reduction (log fold)
Imipenem-Cilastatin Alone-
Imipenem-Cilastatin + this compound4.6

Data derived from search result nih.gov.

Evaluation in Specific Bacterial Infection Models (e.g., P. aeruginosa)

Preclinical in vivo evaluations have specifically included models of P. aeruginosa infection nih.govagribiotix.com. These models are relevant due to the clinical significance of P. aeruginosa as a cause of difficult-to-treat infections and its propensity for developing resistance mdpi.comjvsmedicscorner.com. The observed reduction in bacterial load in the mouse spleen model infected with P. aeruginosa provides evidence for the potential of this compound to improve outcomes in infections caused by this pathogen nih.gov. While the provided search results specifically detail the spleen model, P. aeruginosa infection models often include pneumonia or septicemia models to mimic different types of human infections nih.govevotec.comdrugtargetreview.com.

Structure Activity Relationship Sar Studies and Analog Design for Mk 8712

Modifications to the Bridged Monobactam Core of MK 8712

This compound itself represents a modification of the monobactam scaffold through the introduction of a bridge, resulting in a bicyclic, bridged monobactam structure. This bridged core is crucial for its inhibitory activity against class C beta-lactamases. The design of such bridged monobactams has been guided by structural insights, including X-ray crystal structures of the target enzymes. These inhibitors function by forming a stable acyl-enzyme intermediate with the beta-lactamase, effectively blocking the enzyme's active site and preventing the hydrolysis of co-administered beta-lactam antibiotics. While the provided information highlights the significance of the bridged monobactam core in this compound's mechanism of action, detailed descriptions of specific modifications to this core structure in SAR studies of this compound analogs are not extensively available in the immediate search results, which focus more on side chain variations.

Impact of Side Chain N-Alkylation and Ring-Opening on Inhibitory Activity

A significant area of SAR investigation for this compound has focused on modifications to its side chain, particularly through N-alkylation and ring-opening of the azepane moiety. Studies have involved the synthesis and evaluation of numerous N-substituted and open chain analogs of this compound. These investigations aimed to understand how alterations in the side chain affect the compound's ability to inhibit class C beta-lactamases and, importantly, its synergistic effect when combined with antibiotics like imipenem (B608078). Research findings indicate that N-substitution on the side chain of this compound was generally detrimental to its in vitro synergy with imipenem.

Synthetic Methodologies for Mk 8712 and Its Derivatives

Chemical Synthesis Pathways for Bridged Monobactams

The synthesis of bridged monobactams, such as MK 8712, often centers on the formation of the core β-lactam ring and the subsequent construction of the bridging ring. One approach to synthesizing a related bridged β-lactam involves a sequence initiated by a Wittig reaction on an aldehyde precursor, followed by reduction, hydrogenation, and protection of functional groups nih.gov. The bicyclic structure is then formed through a cyclization step, such as an intramolecular reaction facilitated by a base, followed by deprotection and sulfonation of the β-lactam nitrogen nih.gov.

A significant advancement in the synthesis of β-lactams, including the core of MK-8712, is the application of palladium-catalyzed C–H activation and intramolecular amination strategies unist.hrnih.govnih.govnih.gov. This method allows for the direct formation of the four-membered β-lactam ring through the activation of an unactivated C(sp3)–H bond at the β-position of a carboxamide and subsequent intramolecular C–N bond formation nih.govnih.gov. Transition metal catalysts, particularly palladium, are frequently employed to facilitate these cyclization reactions unist.hr. Starting materials like aminoquinoline carboxamides have been utilized in this palladium-catalyzed approach to construct β-lactams with high regioselectivity nih.gov. The use of additives such as C6F5I has been shown to play a significant role in the formation of the C-N bond in the β-lactam ring nih.gov. This methodology offers an efficient route to complex molecular architectures from simpler precursors unist.hr.

Strategies for the Preparation of this compound Analogs

The investigation of this compound has led to the exploration of various analogs to understand the relationship between structural modifications and biological activity. Strategies for preparing this compound analogs primarily involve modifications to the side chain attached to the bridged monobactam core.

Studies have focused on the synthesis and evaluation of side chain N-alkylated and ring-opened analogs of this compound. These modifications aim to alter the interaction with β-lactamase enzymes and potentially enhance inhibitory profiles. The synthesis of such analogs involves chemical routes that allow for variation at the azepan-4-ylcarbamoyl moiety while maintaining the integrity of the bridged monobactam core nih.govunist.hr. The development of MK-8712 itself stemmed from earlier research on related bridged monobactam structures, such as Ro 48-1256, indicating a strategic approach of structural optimization based on lead compounds.

Stereoselective Synthesis Approaches for Chiral Centers in this compound

This compound possesses multiple chiral centers, and its specific stereochemistry, defined as (1S,5R)-2-[[(4R)-azepan-4-yl]carbamoyl]-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid, is critical for its biological activity nih.govunist.hr. Achieving high stereoselectivity during synthesis is therefore paramount.

Stereoselective synthesis approaches for constructing the diazabicyclic β-lactam core often involve the use of chiral starting materials or catalytic methods that control the formation of new stereocenters. The palladium-catalyzed intramolecular amination of unactivated C(sp3)–H bonds has been successfully applied to the stereoselective synthesis of diazabicyclic β-lactams, utilizing chiral precursors such as proline and piperidine (B6355638) derivatives nih.govnih.gov. These methods allow for the control of the relative and absolute stereochemistry of the bicyclic system. Research into the synthesis of conformationally locked bicyclic compounds with defined stereochemical arrangements is also relevant, as these structures can serve as scaffolds for creating molecules with specific spatial orientations of functional groups, important for interactions with biological targets. The precise control over the stereochemical outcome at each chiral center is essential to ensure the synthesis yields the desired active enantiomer of this compound.

Computational Chemistry Approaches in Mk 8712 Research

Molecular Docking and Dynamics Simulations of MK 8712 with β-Lactamases

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein, aiming to predict the binding mode and affinity nih.gov. In the context of beta-lactamase inhibitors, molecular docking helps visualize how compounds like this compound might interact with the enzyme's active site. Studies involving molecular docking of inhibitors with beta-lactamases, such as classical inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) with class A enzymes, have provided insights into binding modes and mechanisms of resistance acs.org. While specific detailed molecular docking studies focusing solely on this compound were not extensively highlighted in the search results, the application of this technique is fundamental to understanding the initial binding interactions between beta-lactamase inhibitors and their targets nih.gov.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, often employed in combined quantum mechanical/molecular mechanical (QM/MM) approaches, are powerful tools for investigating the electronic structure and reaction mechanisms of enzymatic processes at an atomic level migrationletters.com. The mechanism of beta-lactamase inhibition by compounds like this compound involves chemical reactions, specifically the acylation of the active site serine residue evitachem.com. QM/MM methods have been successfully used to model the acylation reaction mechanism in class A beta-lactamases, providing detailed insights into transition states, energy barriers, and the roles of catalytic residues migrationletters.com. While the search results did not provide specific examples of quantum chemical calculations performed directly on this compound, the established application of these methods to understand the acylation chemistry within the active sites of beta-lactamases is highly relevant to elucidating the detailed mechanism of this compound inhibition.

Structure-Based Design Principles Guided by X-ray Crystallography Data

Structure-based drug design (SBDD) is a widely used approach that leverages the three-dimensional structural information of biological targets to guide the design of new ligands nih.govcreative-biostructure.com. X-ray crystallography is a primary technique for obtaining high-resolution 3D structures of proteins, including beta-lactamases, and their complexes with inhibitors nih.govcreative-biostructure.combcm.edutandfonline.com. The design of bridged monobactams, a class of potent class C beta-lactamase inhibitors that includes this compound derivatives, was explicitly guided by the use of X-ray crystal structures of the target enzymes polyu.edu.hk. These structures provided crucial information about the active site architecture, enabling the rational design of inhibitors intended to bind effectively and inhibit the enzyme polyu.edu.hkcreative-biostructure.com. The determination of crystal structures of acyl-enzyme complexes formed by bridged monobactams further validated the design principles and provided a structural basis for understanding the stability of these complexes polyu.edu.hk. X-ray crystallography data, therefore, plays a critical role in informing molecular modeling and design efforts for inhibitors like this compound, allowing for the identification of key interactions and optimal inhibitor conformations creative-biostructure.com.

In Silico Screening and Design of Novel this compound Analogs

In silico screening, also known as virtual screening, involves computationally evaluating large libraries of compounds to identify potential drug candidates based on their predicted interactions with a target protein nih.govpatsnap.com. This approach can significantly accelerate the early stages of drug discovery. While the search results did not specifically detail in silico screening efforts that led to the discovery of this compound itself, in silico screening is a common method used in the search for beta-lactamase inhibitors patsnap.comresearchgate.net.

Future Research Directions and Unanswered Questions

Exploration of Novel Synergistic Combinations with MK 8712

Current research highlights the capacity of this compound to enhance the activity of β-lactam antibiotics, notably imipenem (B608078), against bacteria producing Class C β-lactamases. Preclinical testing combining MK-8712 with imipenem has shown reductions in minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa strains nih.gov. MK-8712 has also demonstrated potency in enhancing imipenem activity against P. aeruginosa nih.gov. Despite the success observed with imipenem, the exploration of novel synergistic combinations with other existing orPipeline β-lactam antibiotics, as well as non-β-lactam antimicrobial agents, represents a significant area for future investigation. Identifying combinations that exhibit broader spectrum activity or improved efficacy against a wider range of resistant pathogens, including those producing other classes of β-lactamases or harboring alternative resistance mechanisms, is crucial. Research is ongoing to explore such potential combination therapies aimed at further combating antibiotic resistance.

Investigating Resistance Mechanisms Against this compound

The emergence of resistance is a perpetual challenge in antimicrobial chemotherapy. While this compound is designed to overcome β-lactamase-mediated resistance to partner antibiotics, the potential for bacteria to develop resistance specifically against this compound itself, or the combinations involving it, warrants thorough investigation. General mechanisms of resistance to β-lactam antibiotics and β-lactamase inhibitor combinations can involve alterations in amino acid sequences of enzymes, decreased membrane permeability, mutations in target proteins, and the activation of efflux pumps nih.gov. Future research should focus on identifying if specific mutations in β-lactamases or other bacterial targets can reduce the inhibitory activity of this compound. Furthermore, understanding if efflux pumps or changes in bacterial cell wall permeability can lead to decreased intracellular concentrations of this compound would be vital for anticipating and mitigating potential resistance development. Studies investigating resistance mechanisms observed with other β-lactamase inhibitor combinations, such as Ω loop deletions within AmpC or porin loss, could provide insights into potential resistance pathways relevant to this compound.

Q & A

Q. Tables for Methodological Reference

Research Stage Key Tools/Techniques Evidence-Based Guidelines
Experimental DesignFactorial design, FINER criteria
Data AnalysisPCA, error propagation, sensitivity analysis
Reproducibility AssuranceProtocol standardization, orthogonal validation
Ethical ComplianceFAIR data principles, authorship agreements

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.